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Application Notes and Protocols for QPX7728

Introduction

QPX7728, also known as xeruborbactam, is a novel, ultra-broad-spectrum (-lactamase
inhibitor (BLI) belonging to the cyclic boronic acid class.[1][2] It is distinguished by its potent
inhibitory activity against a wide array of both serine-B-lactamases (Classes A, C, and D) and
metallo-B-lactamases (MBLs, Class B).[3][4][5] This positions QPX7728 as a promising agent
to be used in combination with 3-lactam antibiotics to combat infections caused by multidrug-
resistant Gram-negative bacteria, such as carbapenem-resistant Enterobacterales (CRE),
Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][6] QPX7728 is under development
for both intravenous and oral administration.[7][8]

Mechanism of Action

QPX7728 exhibits a dual mechanism for B-lactamase inhibition:

e Serine B-Lactamases (Classes A, C, D): It acts through a two-step, slow tight-binding
mechanism. Initially, a non-covalent complex is formed, which then proceeds to a reversible
covalent interaction where the boron atom of QPX7728 binds to the catalytic serine residue
in the active site of the enzyme.[3] This covalent complex is stable, with residence times
ranging from minutes to several hours, effectively inactivating the enzyme.[4]
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¢ Metallo B-Lactamases (Class B): For MBLs like NDM, VIM, and IMP, QPX7728 acts as a
competitive inhibitor with fast-on/fast-off kinetics.[4]

This ultra-broad spectrum of activity allows QPX7728 to restore the efficacy of various -lactam
partners against a wide range of resistant pathogens.[4]
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Caption: Mechanism of QPX7728 inhibition on serine and metallo-B-lactamases.

Experimental Protocols
Protocol 1: Determination of B-Lactamase Inhibitory
Potency (ICso)

This protocol outlines the biochemical assay to determine the 50% inhibitory concentration
(ICs0) of QPX7728 against purified B-lactamase enzymes.

Materials:

o Purified B-lactamase enzymes (e.g., KPC-2, CTX-M-15, OXA-48, NDM-1, VIM-1)[3]
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QPX7728 stock solution (in DMSO or appropriate buffer)

Substrate solution (e.qg., nitrocefin for serine [3-lactamases, imipenem for MBLS)[3]
Assay buffer (e.g., phosphate buffer with appropriate salts)

96-well microtiter plates

Spectrophotometer

Procedure:

Enzyme Preparation: Dilute the purified B-lactamase enzyme in assay buffer to a final
concentration that yields a linear rate of substrate hydrolysis.

Inhibitor Preparation: Prepare serial dilutions of QPX7728 in the assay buffer.
Assay Reaction:
o Add a fixed volume of the diluted enzyme to each well of a 96-well plate.

o Add an equal volume of the serially diluted QPX7728 solution to the wells. Include a
control with buffer only (no inhibitor).

o Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 10-30 minutes) at
room temperature to allow for binding.

Substrate Addition: Initiate the reaction by adding the substrate solution to each well.

Data Acquisition: Immediately measure the change in absorbance over time using a
spectrophotometer at the appropriate wavelength (e.g., 486 nm for nitrocefin).

Data Analysis:
o Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.

o Plot the percentage of inhibition versus the logarithm of the QPX7728 concentration.
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o Determine the ICso value by fitting the data to a dose-response curve using non-linear
regression.
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Caption: Workflow for determining the ICso of QPX7728 against 3-lactamases.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing
(MIC Determination)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory
Concentration (MIC) of a B-lactam antibiotic in combination with a fixed concentration of
QPX7728.

Materials:

Bacterial isolates (e.g., K. pneumoniae, P. aeruginosa, A. baumannii)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

B-lactam antibiotic stock solution

QPX7728 stock solution

96-well microtiter plates

Bacterial inoculum standardized to ~5 x 10> CFU/mL

Procedure:

o Plate Preparation:
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o Prepare serial twofold dilutions of the -lactam antibiotic in CAMHB across the rows of a
96-well plate.

o To each well, add QPX7728 to achieve a fixed final concentration (e.g., 4 or 8 pg/mL).[9]
[10] A parallel plate without QPX7728 should be prepared as a control.

e |noculation: Add the standardized bacterial inoculum to each well.
 Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

e MIC Determination: The MIC is defined as the lowest concentration of the B-lactam antibiotic
that completely inhibits visible bacterial growth.

o Data Interpretation: Compare the MIC of the B-lactam alone to the MIC in combination with
QPX7728 to determine the potentiation effect.

Protocol 3: In Vivo Efficacy - Neutropenic Mouse Thigh
Infection Model

This protocol details the evaluation of QPX7728's in vivo efficacy in combination with a [3-
lactam antibiotic against a target pathogen.[1]

Materials:

e Female ICR mice (or similar strain)

e Cyclophosphamide for inducing neutropenia

o Carbapenem-resistant bacterial strain (e.g., K. pneumoniae)
¢ [(-lactam antibiotic for injection

o QPX7728 for injection

» Saline solution

e Thigh homogenizer
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Procedure:

Induce Neutropenia: Administer cyclophosphamide intraperitoneally on day -4 and day -1
prior to infection to render the mice neutropenic.

Infection: On day 0, inject a standardized inoculum of the bacterial strain (~10°~7 CFU) into
the posterior thigh muscle of each mouse.

Treatment Initiation: Two hours post-infection, begin treatment. Administer the -lactam
antibiotic and QPX7728 subcutaneously or via the desired route. Dosing regimens can vary,
for example, QPX7728 at 12.5, 25, or 50 mg/kg every 2 hours for 24 hours.[1]

Control Groups: Include groups treated with vehicle (saline), the 3-lactam alone, and
QPX7728 alone. A 0-hour control group is sacrificed just before treatment to determine the
initial bacterial load.

Endpoint: At 24 hours post-treatment initiation, euthanize the mice.

Bacterial Load Determination: Aseptically remove the thighs, homogenize the tissue in
saline, and perform serial dilutions for quantitative culture on appropriate agar plates.

Data Analysis: Calculate the change in bacterial load (logi0 CFU/thigh) over the 24-hour
period for each treatment group compared to the 0-hour control. Efficacy is demonstrated by
a significant reduction in bacterial count in the combination therapy group.

Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency (ICso) of QPX7728
Against Key B-Lactamases
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Enzyme Class Enzyme QPX7728 ICs0 (nM)
Class A KPC-2 2904

CTX-M-15 1-3

Class C P99 22+8

Class D OXA-48 ~50 (residence time)
OXA-23 1-2

OXA-24/40 1-2

OXA-58 1-2

Class B (MBL) NDM-1 55+ 25

VIM-1 14+ 4

IMP-1 610+ 70

Data compiled from multiple

sources.[3][4]

Table 2: Potentiation of Meropenem Activity by QPX7728
\qai ~arl _Resi A | ii (CRAR)

Treatment Meropenem MICso (pg/mL) Meropenem MICo0 (pg/mL)

Meropenem alone 64 >64

Meropenem + 4 pg/mL
QPX7728

N/A 8

Meropenem + 8 pug/mL
QPX7728

N/A 4

Data from a panel of 275
clinical CRAB isolates.[9][10]
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Table 3: In Vivo Efficacy of QPX7728 with Partner [3-
I in M Thigh Madel

24h Change in
QPX7728 Dose )
Pathogen Partner -Lactam Bacterial Load

(mglkg, q2h)

(logio CFU)
Carbapenem-
Resistant K. Aztreonam 12.5, 25, or 50 Bacterial Killing
pneumoniae
Biapenem 12.5, 25, or 50 Bacterial Killing
Cefepime 12.5, 25, or 50 Bacterial Killing
Ceftazidime 12.5, 25, or 50 Bacterial Killing
Ceftolozane 12.5, 25, or 50 Bacterial Killing
Meropenem 12.5, 25, or 50 Bacterial Killing

In all cases, B-lactams
alone were
bacteriostatic or
allowed for growth,
while the combination
resulted in bacterial
killing.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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